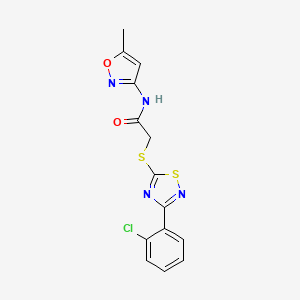

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a thioether-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a 5-methylisoxazol-3-yl group. Its molecular formula is C₁₅H₁₂ClN₃O₂S₂, with an average mass of 365.85 g/mol (monoisotopic mass: 365.006 g/mol) . The 2-chlorophenyl and isoxazole substituents contribute to its hydrophobic and electronic properties, which are critical for biological interactions, particularly in enzyme inhibition and anticancer activity.

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S2/c1-8-6-11(18-21-8)16-12(20)7-22-14-17-13(19-23-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXAADYHIQFRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of the thiadiazole class, known for its diverse biological activities. Thiadiazole derivatives have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infections. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Structural Characteristics

The structural formula of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can be represented as follows:

This compound features:

- A thiadiazole ring , which is known for its broad spectrum of biological activities.

- A chlorophenyl group , which enhances lipophilicity and biological interactions.

- An isoxazole moiety , contributing to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the thiadiazole ring through the reaction of thiosemicarbazide with a chlorophenyl derivative.

- Subsequent reaction with an appropriate isoxazole derivative to introduce the acetamide functional group.

- Purification and characterization using techniques such as NMR and LC-MS.

Antimicrobial Properties

Thiadiazole derivatives have shown significant antimicrobial activity. For instance, studies indicate that compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit potent effects against various bacterial strains. In vitro studies demonstrated that these compounds can inhibit the growth of resistant bacterial strains at concentrations as low as 100 μg/mL .

| Compound | Target Strain | Inhibition Rate (%) |

|---|---|---|

| 51m | X. oryzae pv. oryzicola | 30% at 100 μg/mL |

| 51m | X. oryzae pv. oryzae | 56% at 100 μg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. In particular, compounds containing the thiadiazole scaffold have been shown to inhibit cancer cell proliferation effectively. For example, studies on related compounds indicated IC50 values lower than those of standard chemotherapeutics such as cisplatin against various cancer cell lines .

| Cell Line | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 3.3 | Better |

| HEK293T | 34.71 | Better |

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of key enzymes involved in cellular proliferation and survival.

- Disruption of microbial cell wall synthesis , leading to cell death.

Molecular docking studies suggest that these compounds can effectively bind to active sites on target proteins involved in cancer proliferation and antimicrobial resistance mechanisms .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related thiadiazole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cancer Treatment : Another research focused on a series of thiadiazole derivatives that showed promising anticancer activity in vitro against multiple cancer cell lines .

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

- A thiadiazole ring , which is known for its bioactive properties.

- A 2-chlorophenyl group that enhances biological interactions.

- An isoxazole moiety , contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds structurally similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown effectiveness against various bacterial strains. For instance:

- Case Study : A study published in Heterocycles demonstrated that thiadiazole derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This suggests that our compound could have similar efficacy due to its structural components.

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been widely studied. The unique combination of functional groups in this compound may enhance its selectivity and potency against cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have indicated that certain thiadiazole derivatives can induce apoptosis in cancer cell lines. The presence of the chlorophenyl and isoxazole groups in this compound may further enhance its cytotoxic effects against tumor cells.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory potential. Research has shown that these compounds can reduce inflammatory markers in vivo.

Case Study

In a comprehensive evaluation of thiazole and thiadiazole derivatives, significant anti-inflammatory activity was observed, supporting the hypothesis that 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could be effective in managing inflammatory diseases.

Interaction Studies

Molecular docking studies have been employed to elucidate the binding affinities of this compound with target proteins involved in cancer proliferation and resistance mechanisms. These studies provide insights into how the compound exerts its biological effects and highlight its potential for further development as a therapeutic agent.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammatory markers in vivo |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Observations

Role of the 2-Chlorophenyl Group

The 2-chlorophenyl group in the target compound enhances hydrophobic interactions with enzyme pockets, as seen in analogs like ZINC1906725 . This substituent is critical for binding to CDK5/p25, a kinase implicated in neurodegenerative diseases and cancer. For example, the Ryan Scientific compound (IC₅₀: ~30 nM) achieves potent inhibition via similar hydrophobic motifs .

Impact of Heterocyclic Substituents

- Isoxazole vs. Thiazole/Furan : The 5-methylisoxazole group in the target compound may improve metabolic stability compared to furan or thiazole analogs (e.g., the furylmethyl analog in ). Isoxazoles are less prone to oxidative degradation, enhancing bioavailability.

- Triazole vs.

Anticancer Activity

Thiadiazole derivatives like Compound 7b (IC₅₀: 1.61 µg/mL against HepG-2) highlight the importance of the thioacetamide linker for cytotoxicity . The target compound’s isoxazole group may further modulate solubility and tumor penetration.

Enzyme Inhibition

The Ryan Scientific compound’s low IC₅₀ (~30 nM) against CDK5/p25 suggests that the thiadiazole-thioacetamide scaffold is highly effective for kinase inhibition . The target compound’s 2-chlorophenyl and methylisoxazole groups likely fine-tune selectivity, though experimental validation is needed.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The 2-chlorophenyl enhances binding via hydrophobic and π-π interactions (evident in ).

- Heterocyclic Diversity : Isoxazole improves stability over furan/thiazole, while triazole analogs (e.g., ZINC1906725) may sacrifice potency for solubility .

- Linker Flexibility : The thioacetamide linker balances rigidity and flexibility, critical for target engagement .

Q & A

Q. Table: Byproduct Analysis Under Varied Conditions

| Condition | Byproduct Yield (%) | Mitigation Strategy |

|---|---|---|

| DMF, 24 h, RT | 15–20 | Reduce time to 12 h |

| THF, 48 h, Reflux | 30–35 | Switch to DMF, add KI catalyst |

Basic: What safety protocols are essential given the compound’s reactive groups?

Methodological Answer:

- Chlorinated Intermediates : Use fume hoods and nitrile gloves to avoid exposure .

- Thiol Odor Mitigation : Work in sealed systems with activated carbon filters .

Advanced: How can computational tools predict metabolic pathways?

Methodological Answer:

- Software : Use SwissADME or pkCSM to predict CYP450 metabolism sites (e.g., oxidation at thiadiazole sulfur) .

- Metabolite Identification : LC-MS/MS (Q-TOF) detects hydroxylated or glucuronidated derivatives in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.